BenchChemオンラインストアへようこそ!

1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

Medicinal chemistry Building block selection Physicochemical property optimization

1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9) is a heterocyclic small molecule (C₈H₇N₃O, MW 161.16) belonging to the pyrazolo[4,3-b]pyridine family, distinguished by an acetyl substituent at the 6-position of the pyridine ring rather than on the pyrazole nitrogen. This regiochemistry is non-trivial: the pyrazolo[4,3-b]pyridine scaffold is embedded in multiple kinase inhibitor and antiviral programs, including ALK5 inhibitors and broad‑spectrum enterovirus inhibitors , making the 6‑acetyl derivative a relevant intermediate for structure‑activity relationship (SAR) exploration and fragment‑based lead generation.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1256787-55-9
Cat. No. B1404304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
CAS1256787-55-9
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11)
InChIKeyYMEVIOJEQQOTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9): Key Procurement-Quality Data for a Pyrazolopyridine Building Block


1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9) is a heterocyclic small molecule (C₈H₇N₃O, MW 161.16) belonging to the pyrazolo[4,3-b]pyridine family, distinguished by an acetyl substituent at the 6-position of the pyridine ring rather than on the pyrazole nitrogen [1]. This regiochemistry is non-trivial: the pyrazolo[4,3-b]pyridine scaffold is embedded in multiple kinase inhibitor and antiviral programs, including ALK5 inhibitors [2] and broad‑spectrum enterovirus inhibitors [3], making the 6‑acetyl derivative a relevant intermediate for structure‑activity relationship (SAR) exploration and fragment‑based lead generation.

Why 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone Cannot Be Freely Substituted by Its 1-Acetyl Isomer or Other Pyrazolopyridine Building Blocks


Within the pyrazolo[4,3-b]pyridine building‑block space, the position of the acetyl group fundamentally alters physicochemical properties and synthetic utility. The 6‑acetyl isomer (CAS 1256787‑55‑9) and the 1‑acetyl isomer (CAS 52090‑62‑7) share the same molecular formula and mass but differ in LogP (1.16 vs 1.09), topological polar surface area (TPSA 58.6 vs 47.8 Ų), hydrogen‑bond donor count (1 vs 0), and predicted pKa of the conjugate acid [1]. These differences directly affect solubility, passive permeability, and protein‑binding potential, meaning the two isomers are not interchangeable in SAR campaigns. Moreover, the 6‑acetyl derivative leaves the pyrazole N–H available for further functionalization (e.g., alkylation, acylation, sulfonylation), whereas the 1‑acetyl isomer blocks this site, limiting downstream derivatization options . Procurement decisions must therefore be guided by the precise regiochemistry required for the target synthetic route or screening library design.

Quantitative Differentiation Evidence for 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9) Against Closest Analogs


Regiochemical Identity: 6-Acetyl Substitution Confers Distinct Physicochemical Profile Versus the 1-Acetyl Isomer

The 6‑acetyl substitution pattern yields a consistently higher TPSA (58.64 Ų vs 47.78 Ų), higher LogP (1.16 vs 1.09), and the presence of a hydrogen‑bond donor (N–H, count = 1 vs 0) compared to the 1‑acetyl isomer CAS 52090‑62‑7 [1]. Additionally, the predicted pKa of the pyrazole N–H in the 6‑acetyl compound is expected to be significantly higher than the 2.17±0.30 reported for the 1‑acetyl isomer’s conjugate acid, based on the absence of an electron‑withdrawing acetyl group on the pyrazole ring . These differences collectively predict that the 6‑acetyl isomer will exhibit lower passive membrane permeability but stronger hydrogen‑bonding capacity, making it more suitable for target engagements that require a donor pharmacophore.

Medicinal chemistry Building block selection Physicochemical property optimization

Synthetic Downstream Utility: Free Pyrazole N–H Enables Derivatization Pathways Blocked in the 1-Acetyl Isomer

The 6‑acetyl regioisomer retains a free pyrazole N–H, enabling subsequent N‑functionalization (e.g., alkylation, arylation, sulfonylation, or acylation with diverse reagents), a key requirement for generating focused kinase inhibitor libraries [1]. In contrast, the 1‑acetyl isomer (CAS 52090‑62‑7) has this site already occupied, restricting its use to reactions at the pyridine ring or the acetyl carbonyl group. This difference is critical for medicinal chemistry programs targeting ALK5, PDE1, and other kinases where N‑substituted pyrazolo[4,3‑b]pyridines have demonstrated nanomolar potency in enzymatic assays [2][3]. While no direct IC₅₀ data are publicly available for the 6‑acetyl compound itself, the scaffold’s validated activity in kinase inhibition (e.g., ALK5 inhibitors with improved ADME properties after scaffold morphing to pyrazolo[4,3‑b]pyridine) supports its value as a versatile intermediate [2].

Synthetic chemistry Library synthesis Kinase inhibitor design

Purity and Storage Specification: Commercial Availability at ≥98% Purity Under Controlled Conditions

Multiple reputable vendors supply 1‑(1H‑pyrazolo[4,3‑b]pyridin‑6‑yl)ethanone at ≥98% purity, with recommended storage at 2–8°C in sealed, dry containers . This purity level is documented and consistent across suppliers (e.g., ChemScence Cat. CS‑0461534, Leyan Cat. 1532201). In comparison, the 1‑acetyl isomer is typically offered at 95% purity . While the difference appears modest, a 3% purity gap can correspond to a meaningful reduction in side‑product formation during subsequent reactions, particularly when building blocks are used in multi‑step syntheses where impurities propagate and amplify yield losses.

Procurement Quality control Reproducibility

Scaffold Validation: Pyrazolo[4,3-b]pyridine Core Delivers Nanomolar Potency in Kinase and Antiviral Assays When Appropriately Substituted

Although direct potency data for the 6‑acetyl compound are not publicly available, the pyrazolo[4,3‑b]pyridine scaffold has demonstrated robust activity in multiple target classes. In ALK5 inhibition, 7‑substituted pyrazolo[4,3‑b]pyridines achieved nanomolar enzymatic IC₅₀ values and improved microsomal stability relative to the quinoline‑based starting points [1]. In antiviral applications, pyrazolopyridine analogs exhibited potent, broad‑spectrum activity against non‑polio enteroviruses (EV‑D68, EV‑A71, CVB3) in cell‑culture models, leading to granted US patents [2][3]. The 6‑acetyl derivative, by providing a synthetically accessible handle at the pyridine 6‑position, positions it as a logical entry point for fragment growing or structure‑based optimization toward these validated targets.

Kinase inhibition Antiviral Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS 1256787-55-9)


Kinase Inhibitor Fragment Growing and Library Synthesis

The free pyrazole N–H and the 6‑acetyl handle make this compound an ideal starting point for parallel library synthesis targeting the ATP‑binding site of kinases. The ALK5 inhibitor program demonstrated that pyrazolo[4,3‑b]pyridines with appropriate substitution achieve nanomolar potency and improved ADME properties after scaffold morphing from quinolines . Researchers should prioritize this 6‑acetyl regioisomer over the 1‑acetyl isomer when the synthetic plan requires N‑functionalization of the pyrazole ring.

Antiviral Lead Optimization Programs

The pyrazolo[4,3‑b]pyridine core is the basis of patented broad‑spectrum antivirals active against EV‑D68, EV‑A71, and CVB3 [1][2]. The 6‑acetyl derivative can serve as an intermediate for introducing diverse substituents at the pyridine 6‑position while leaving the pyrazole nitrogen free for additional SAR exploration. Procurement of the ≥98% purity grade is recommended to minimize impurity‑driven artifacts in cell‑based antiviral assays.

Physicochemical Property‑Driven Hit‑to‑Lead Optimization

When LogP and TPSA optimization are central to a medicinal chemistry campaign, the 6‑acetyl isomer offers a distinct property profile (LogP 1.16; TPSA 58.64 Ų) compared to the 1‑acetyl isomer (LogP 1.09; TPSA 47.78 Ų) [1]. This difference of >10 Ų in polar surface area is substantial enough to influence oral bioavailability predictions and blood–brain barrier penetration, making the 6‑acetyl compound the preferred choice for CNS‑targeted programs requiring a hydrogen‑bond donor.

Multi‑Step Synthesis of PDE1 or CRF1 Receptor Antagonists

Patents from H. Lundbeck A/S and earlier academic work describe 1H‑pyrazolo[4,3‑b]pyridines as PDE1 inhibitors and CRF1 receptor antagonists [2][3]. The 6‑acetyl compound, with its free N–H and reactive acetyl group, can be elaborated into these target molecules. Its commercial availability at ≥98% purity with defined storage conditions (2–8°C, dry, sealed) supports reproducible scale‑up from milligram to gram quantities.

Quote Request

Request a Quote for 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.